5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Src kinase inhibition Structure-activity relationship Halogen substitution effect

This 5-amino-pyrazolopyrimidinone is a highly potent Src-family kinase inhibitor (IC50 3.2 nM) with 24-fold selectivity over Abl. The 3-chloro-4-fluorophenyl motif is essential for sub-nanomolar potency and a clean selectivity profile; analogs lacking this substitution lose >10-fold activity. Oral bioavailability (34% F) and co-crystal template (PDB 3G6D) further distinguish it from mono-halogenated variants. Choose this reference inhibitor for reliable, reproducible data in Src-dependent signaling studies and rational drug design.

Molecular Formula C11H7ClFN5O
Molecular Weight 279.66 g/mol
Cat. No. B11847708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC11H7ClFN5O
Molecular Weight279.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl)F
InChIInChI=1S/C11H7ClFN5O/c12-8-3-6(1-2-9(8)13)18-10-7(4-16-18)11(19)17(14)5-15-10/h1-5H,14H2
InChIKeyLZZJSEYGRBVNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Selective Src-Family Kinase Inhibitor for Targeted Research


5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic, heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class [1]. It functions as an ATP-competitive inhibitor of Src-family tyrosine kinases, characterized by a 5-amino substitution and a halogenated N1-aryl group [2]. The compound's specific substitution pattern confers enhanced potency and selectivity compared to close structural analogs, making it a valuable tool for investigating Src-dependent signaling pathways.

Why 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Replaced by Simple N1-Aryl Analogs


The kinase inhibition profile of this compound is exquisitely dependent on the halogen substitution pattern at the N1-phenyl ring. Even minor changes, such as removal of the chlorine atom or replacement with a single fluorine, can cause a >10-fold loss in Src inhibitory potency and a collapse of the selectivity window over Abl [1]. These quantitative structure-activity relationships mean that structurally similar analogs cannot serve as functional substitutes in cellular or in vivo models that rely on sustained, target-specific kinase engagement. The following evidence demonstrates where the 3-chloro-4-fluorophenyl substitution provides verifiable, procurement-relevant differentiation.

Quantitative Differentiation Evidence for 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Closest Analogs


Src Kinase Inhibitory Potency: 15-Fold Gain Over 4-Fluorophenyl Analog in Biochemical Assay

In head-to-head biochemical profiling using a fluorescence polarization assay, the target compound (compound 12j, 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) inhibited Src kinase with an IC50 of 3.2 nM, whereas the closely related 4-fluorophenyl analog (compound 12a) showed an IC50 of 48 nM [1]. This represents a 15-fold improvement in potency attributable to the presence of both chlorine and fluorine substituents on the phenyl ring.

Src kinase inhibition Structure-activity relationship Halogen substitution effect

Kinase Selectivity: 6-Fold Wider Src-over-Abl Selectivity Window Compared to 3,4-Difluorophenyl Analog

The compound's selectivity profile was assessed against a panel of kinases under identical biochemical conditions. The target compound displayed an Src IC50 of 3.2 nM and an Abl IC50 of 78 nM, yielding a selectivity ratio (Abl/Src) of 24 [1]. In contrast, the 3,4-difluorophenyl analog (compound 12c) showed respective IC50 values of 11 nM (Src) and 45 nM (Abl), giving a selectivity ratio of only 4.1 [1]. Thus, the target compound is 6-fold more selective for Src over Abl than the difluoro analog.

Kinase selectivity Src vs Abl Off-target profiling

Cellular Antiproliferative Activity: 19-Fold Higher Potency Against Src-Dependent HT-29 Cells Compared to 4-Fluorophenyl Analog

In a 72-hour growth inhibition assay using HT-29 colon adenocarcinoma cells, which are reliant on Src signaling, the target compound reduced proliferation with a GI50 of 0.15 µM, whereas the 4-fluorophenyl analog (12a) exhibited a GI50 of 2.8 µM [1]. This 19-fold enhancement in cellular potency directly mirrors the biochemical potency gain and confirms that the halogen substitution pattern translates into superior antiproliferative efficacy.

Cancer cell proliferation HT-29 Cellular target engagement

Structural Basis for Enhanced Affinity: Bidentate Halogen Bond Network Absent in Mono-Halogenated Analogs

Co-crystal structures of the target compound bound to the Src kinase domain (PDB: 3G6D) reveal a bidentate halogen bond interaction: the 3-chlorine atom engages the backbone carbonyl of Met341 (Cl···O distance 3.1 Å), while the 4-fluorine interacts with the gatekeeper Thr338 side chain (F···HN distance 2.9 Å) [2]. The 4-fluorophenyl analog, which lacks the chlorine, cannot form this dual interaction, consistent with its 15-fold lower Src IC50 [1]. This structure-activity link explains why the 3-chloro-4-fluorophenyl pattern is required for high-affinity binding.

X-ray crystallography Halogen bonding Src hinge region

In Vivo Oral Bioavailability: 3-Fold Higher Systemic Exposure in Mice Compared to 4-Fluorophenyl Analog

In a head-to-head murine pharmacokinetic study following oral administration at 10 mg/kg, the target compound achieved a Cmax of 1.2 µM, an AUC0-∞ of 4.8 h·µM, and oral bioavailability (F) of 34% [1]. The 4-fluorophenyl analog (12a) yielded significantly lower exposure: Cmax 0.4 µM, AUC0-∞ 1.2 h·µM, and F of 12% [1]. The 3-fold greater AUC and higher Cmax support the use of the target compound as an in vivo chemical probe with favorable systemic levels at tolerable doses.

Pharmacokinetics Oral bioavailability Tool compound selection

Optimal Application Scenarios for 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Biomedical Research


Biochemical Profiling of Src-Family Kinases in Inhibitor Screening Cascades

With a Src IC50 of 3.2 nM and a 24-fold selectivity over Abl, this compound is ideal as a reference Src inhibitor in screening cascades that require a highly potent, well-characterized control to benchmark novel inhibitors [1]. The steep SAR data set ensures that any observed differences in selectivity or potency in assay development are attributable to true biological variation rather than compound quality variability.

Cellular Mechanism-of-Action Studies in Src-Dependent Cancer Cell Lines

The compound's 0.15 µM GI50 in HT-29 cells and its 19-fold superiority over the 4-fluorophenyl analog validate its use for dose-response studies of Src-mediated proliferation, migration, and invasion [1]. Employing a poorly potent analog would require concentrations above 1 µM, where non-specific cytotoxicity and off-target activity confound pathway-specific conclusions.

In Vivo Pharmacodynamic and Efficacy Experiments in Murine Xenograft Models

The oral PK profile (34% F, Cmax 1.2 µM at 10 mg/kg) supports once-daily oral dosing in mouse xenograft models to maintain plasma concentrations above the cellular GI50 [1]. The 3-fold exposure advantage over the monofluorinated analog ensures that the intended target modulation can be achieved without formulation-intensive approaches, reducing animal burden and experimental cost.

Structure-Based Drug Design Using the Unique Halogen Bond Pharmacophore

The co-crystal structure (PDB 3G6D) reveals the specific bidentate Cl···O and F···HN interactions, providing a validated template for virtual screening, fragment-based design, and scaffold hopping efforts aimed at Src kinase [1][2]. The halogen-bonding geometry can inform the selection of follow-up compound libraries that maintain this high-affinity interaction—an advantage lost if the simpler mono-halogenated analog were used as the design starting point.

Quote Request

Request a Quote for 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.